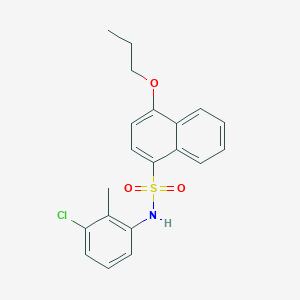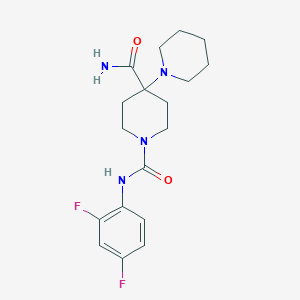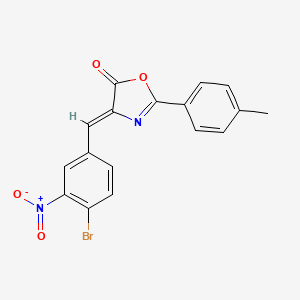
N-(3-chloro-2-methylphenyl)-4-propoxy-1-naphthalenesulfonamide
説明
Synthesis Analysis
The synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) benzenesulfonamides involves the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under dynamic pH control, followed by substitution at the N-atom with alkyl/aralkyl halides in a polar aprotic solvent, demonstrating a method for synthesizing derivatives with varying substituents (Abbasi et al., 2015).
Molecular Structure Analysis
The molecular structure of similar sulfonamide compounds has been elucidated using various spectroscopic techniques, including IR, H-NMR, and EIMS, providing insight into the structural characterization and stability of these molecules (Abbasi et al., 2015).
Chemical Reactions and Properties
Naphthalenesulfonamide derivatives exhibit diverse biological activities, including the activation of protein kinase C, which is regulated by the chemical structure of the compounds, particularly the hydrocarbon chain's end. This activation mechanism is crucial for understanding the biochemical pathways influenced by these molecules (Ito et al., 1986).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are often determined using techniques like X-ray crystallography. These properties are essential for the compound's application in various fields, including materials science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for forming derivatives, are critical for understanding the compound's utility and safety in applications. The sulfonamide group's presence indicates potential biological activity, influencing protein kinase activity and cellular functions (Ito et al., 1986).
科学的研究の応用
Protein Kinase Inhibitors
Naphthalenesulfonamides, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), have been identified as potent inhibitors of various protein kinases. These compounds exhibit significant inhibition towards cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent (protein kinase C) protein kinases. The inhibition of these kinases suggests potential applications in understanding cellular signaling pathways and developing therapeutic strategies for diseases associated with kinase dysregulation (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Environmental Impact and Pollution
Polychlorinated naphthalenes (PCNs), closely related to naphthalenesulfonamides, have been studied for their widespread environmental pollution. These compounds accumulate in biota and have been identified as global environmental pollutants with potential toxic responses mediated by the aryl hydrocarbon (Ah) receptor. Understanding the environmental distribution, sources, and toxicology of PCNs is crucial for assessing their ecological and human health risks (Falandysz, 1998).
Therapeutic Agents
Derivatives of naphthalenesulfonamides have been explored for their potential as therapeutic agents. For instance, synthetic modifications have led to compounds with potent antibacterial activities and moderate to weak enzyme inhibition properties. Such studies highlight the possibility of developing new antimicrobial agents based on naphthalenesulfonamide frameworks, potentially offering new treatments for bacterial infections (Abbasi et al., 2015).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-propoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-3-13-25-19-11-12-20(16-8-5-4-7-15(16)19)26(23,24)22-18-10-6-9-17(21)14(18)2/h4-12,22H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRBDJUXFVXZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-propoxynaphthalene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4582667.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582691.png)
![2-{[5-cyano-2-(methylthio)-6-phenyl-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B4582706.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4582709.png)
![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)
![N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4582724.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4582727.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)

![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B4582756.png)